2-Allyl-6-methylpyridazin-3(2H)-one

Description

Structure

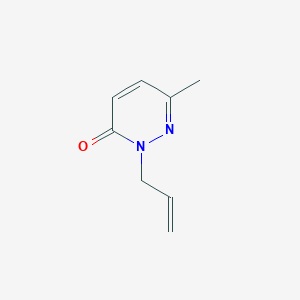

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-prop-2-enylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-6-10-8(11)5-4-7(2)9-10/h3-5H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBIRHOCXHYDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481804 |

Source

|

| Record name | 3(2H)-Pyridazinone, 6-methyl-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65536-88-1 |

Source

|

| Record name | 3(2H)-Pyridazinone, 6-methyl-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Allyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the pyridazinone core, followed by N-alkylation to introduce the allyl moiety. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Synthesis of 6-methylpyridazin-3(2H)-one. This step involves the cyclocondensation of levulinic acid with hydrazine hydrate to form 4,5-dihydro-6-methylpyridazin-3(2H)-one, followed by dehydrogenation to yield the aromatic 6-methylpyridazin-3(2H)-one core.

-

Step 2: N-Allylation of 6-methylpyridazin-3(2H)-one. The pyridazinone core is then N-allylated using allyl bromide in the presence of a base to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 6-methylpyridazin-3(2H)-one (Intermediate)

This step is conducted in two stages: cyclocondensation and dehydrogenation.

Stage 1a: Synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one

-

Reaction: Levulinic acid is reacted with hydrazine hydrate in an aqueous medium.

-

Procedure: In a round-bottom flask, dissolve levulinic acid (1 equivalent) in water. Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature with stirring. The reaction is typically rapid and proceeds to completion within minutes, yielding a quantitative amount of 4,5-dihydro-6-methylpyridazin-3(2H)-one. The product can be isolated by removal of water under reduced pressure.

Stage 1b: Dehydrogenation to 6-methylpyridazin-3(2H)-one

-

Reaction: The 4,5-dihydro-6-methylpyridazin-3(2H)-one is aromatized using a bromine-acetic acid mixture.

-

Procedure: To a solution of 4,5-dihydro-6-methylpyridazin-3(2H)-one (1 equivalent) in glacial acetic acid, add a solution of bromine (1 equivalent) in acetic acid dropwise with stirring. The reaction mixture is heated to facilitate the dehydrogenation process. After completion, the mixture is cooled, and the product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

-

Reaction: N-allylation of 6-methylpyridazin-3(2H)-one with allyl bromide.

-

Procedure: To a solution of 6-methylpyridazin-3(2H)-one (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1 equivalent) and a catalytic amount of 18-crown-6-ether. To this stirred suspension, add allyl bromide (1 equivalent) dropwise. The reaction mixture is stirred at room temperature for several hours (e.g., 16 hours) until completion, which can be monitored by thin-layer chromatography. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| Levulinic Acid | 123-76-2 | C₅H₈O₃ | 116.12 | 33-35 | Solid |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | -51.7 | Liquid |

| 6-methylpyridazin-3(2H)-one | 13327-27-0[1] | C₅H₆N₂O[1] | 110.11[1] | 143-145[2] | Solid |

| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.98 | -119 | Liquid |

| This compound | 65536-88-1 | C₈H₁₀N₂O | 150.18 | Not Reported | Not Reported |

| Reaction Step | Product | Theoretical Yield (based on 1 mole of limiting reactant) | Reported/Expected Yield |

| Step 1a: Cyclocondensation | 4,5-dihydro-6-methylpyridazin-3(2H)-one | 112.13 g | Quantitative |

| Step 1b: Dehydrogenation | 6-methylpyridazin-3(2H)-one | 110.11 g | High (specific yield not reported) |

| Step 2: N-Allylation | This compound | 150.18 g | High (specific yield not reported) |

Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Allyl-6-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 2-Allyl-6-methylpyridazin-3(2H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues and the parent compound, 6-methylpyridazin-3(2H)-one, to project its characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 6-methylpyridazin-3(2H)-one and Estimated Properties for this compound

| Property | 6-methylpyridazin-3(2H)-one | This compound (Estimated) |

| CAS Number | 13327-27-0[1][2][3] | Not available |

| Molecular Formula | C5H6N2O[1][2][3] | C8H10N2O |

| Molecular Weight | 110.11 g/mol [1][2] | 150.18 g/mol |

| Appearance | Light yellow to amber to dark green powder/crystal[3] | Likely a solid or oil at room temperature |

| Melting Point | 142-146 °C[3] | Expected to be lower than the parent compound |

| Boiling Point | Not available | Higher than the parent compound |

| Solubility | Soluble in water[4] | Expected to have reduced water solubility and increased solubility in organic solvents |

| pKa | Not available | Expected to be a weak base |

The introduction of the allyl group at the N2 position is expected to decrease the melting point due to a disruption in the crystal lattice packing compared to the parent compound. Conversely, the increased molecular weight will likely result in a higher boiling point. The nonpolar nature of the allyl group is anticipated to reduce solubility in water while enhancing solubility in organic solvents such as ethanol, methanol, and dichloromethane.

Synthesis and Experimental Protocols

The most probable synthetic route to this compound is through the N-alkylation of 6-methylpyridazin-3(2H)-one with an allyl halide, such as allyl bromide. This is a common and well-established method for the synthesis of N-substituted pyridazinones.

Proposed Synthesis Workflow

The synthesis would proceed via a nucleophilic substitution reaction where the nitrogen atom at the 2-position of the pyridazinone ring attacks the electrophilic carbon of the allyl halide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the N-alkylation of pyridazinone derivatives.

Materials:

-

6-methylpyridazin-3(2H)-one

-

Allyl bromide

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridazinone anion.

-

Slowly add allyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 3(2H)-pyridazinone have demonstrated a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[4][5]

Cardiovascular Effects

Many pyridazinone derivatives are known to exhibit cardiovascular effects, particularly as vasodilators and positive inotropic agents.[5] Some of these compounds act by inhibiting phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contractility and vascular smooth muscle tone.

Caption: Potential mechanism of action in cardiovascular cells.

Anti-inflammatory Activity

Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action for some of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[4]

Caption: Potential anti-inflammatory mechanism of action.

Furthermore, some pyridazinone derivatives have been shown to modulate inflammatory signaling pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This suggests that this compound could also possess anti-inflammatory properties through multiple mechanisms.

Conclusion

While direct experimental data on this compound is currently lacking, this technical guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological activities based on the extensive research on analogous pyridazinone derivatives. The information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds. Further experimental validation is necessary to confirm the properties and activities outlined in this guide.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 6-Methyl-3(2H)-pyridazinone, 98% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 2-Allyl-6-methylpyridazin-3(2H)-one: A Technical Guide

For Immediate Release

Central, Hong Kong – In the dynamic landscape of drug discovery and development, pyridazin-3(2H)-one derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This technical guide focuses on the mechanism of action of a specific derivative, 2-Allyl-6-methylpyridazin-3(2H)-one, providing an in-depth resource for researchers, scientists, and drug development professionals.

A Note on the Current State of Research: As of the latest literature review, detailed mechanistic studies specifically elucidating the signaling pathways and molecular targets of this compound are not extensively available in peer-reviewed publications. However, based on the well-documented activities of the broader pyridazin-3(2H)-one class of compounds, we can infer potential mechanisms of action and guide future research directions. The pyridazinone core is known to interact with multiple biological targets, suggesting that its derivatives could function through various pathways.

Potential Therapeutic Applications and Associated Mechanisms

The pyridazin-3(2H)-one scaffold is a cornerstone for compounds with diverse pharmacological effects, ranging from cardiovascular to anticancer and anti-inflammatory properties. Below, we explore the potential mechanisms of action for this compound based on the activities of structurally related compounds.

Cardiovascular Effects

Pyridazinone derivatives have been investigated for their potential in treating cardiovascular diseases. One of the primary mechanisms is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are crucial for regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn control smooth muscle relaxation, vasodilation, and bronchodilation.

Another potential cardiovascular mechanism is the antagonism of the renin-angiotensin-aldosterone system (RAAS), specifically through the inhibition of the angiotensin-converting enzyme (ACE). ACE inhibitors are a well-established class of drugs for hypertension.

Anti-inflammatory and Analgesic Activity

Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, some derivatives show high selectivity for COX-2, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Anticancer Potential

The pyridazin-3(2H)-one core is present in numerous compounds with significant anticancer activities, acting on a variety of molecular targets. These include:

-

Kinase Inhibition: Derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling, such as B-Raf, Bruton tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFR).

-

Enzyme Inhibition: Inhibition of enzymes like dihydrofolate reductase and PARP is another avenue through which these compounds may exert their anticancer effects.

-

Tubulin Polymerization Inhibition: Some pyridazinone derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer mechanism.

Antimicrobial Activity

Certain pyridazinone derivatives have been reported to possess antimicrobial properties against a range of bacterial and fungal strains. The exact mechanisms are often not fully elucidated but represent a promising area for the development of new anti-infective agents.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. Below are generalized protocols for key assays based on the potential mechanisms identified.

Table 1: Experimental Protocols

| Experiment | Objective | General Methodology |

| Enzyme Inhibition Assays (e.g., COX-2, PDE, Kinases) | To determine the inhibitory activity and selectivity against specific enzymes. | Recombinant human enzyme is incubated with the test compound at various concentrations and the appropriate substrate. Enzyme activity is measured by monitoring product formation using spectrophotometric, fluorometric, or luminescent methods. IC50 values are calculated from the dose-response curves. |

| Receptor Binding Assays | To identify if the compound binds to specific receptors. | Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and the test compound. The amount of bound radioligand is measured to determine the compound's affinity for the receptor (Ki value). |

| Cell-Based Signaling Assays | To investigate the effect of the compound on specific signaling pathways in cells. | Cells are treated with the compound, and the phosphorylation status or expression levels of key signaling proteins (e.g., Akt, ERK) are assessed using techniques like Western blotting or ELISA. |

| Antiproliferative Assays | To evaluate the cytotoxic or cytostatic effects on cancer cell lines. | Cancer cells are cultured in the presence of varying concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo. GI50 (concentration for 50% growth inhibition) values are determined. |

| In Vivo Efficacy Studies | To assess the therapeutic effect in animal models of disease (e.g., inflammation, cancer). | The compound is administered to animals with induced disease, and key pathological markers are monitored. For example, in a cancer model, tumor growth would be measured over time. |

Visualizing Potential Pathways and Workflows

To further illustrate the potential mechanisms and experimental approaches, the following diagrams are provided.

Caption: Potential mechanisms of action for this compound.

Biological Activity of 2-Allyl-6-methylpyridazin-3(2H)-one and its Analogs: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the biological activities associated with the pyridazin-3(2H)-one scaffold, with a particular focus on 2,6-disubstituted derivatives. It is important to note that while this guide discusses compounds structurally related to 2-Allyl-6-methylpyridazin-3(2H)-one, specific experimental data for this exact molecule is not currently available in the public domain. The information presented herein is based on published research for analogous compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

The pyridazin-3(2H)-one core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of this core have been extensively investigated for their potential as therapeutic agents in various disease areas, including oncology, inflammation, and cardiovascular disorders.[1] The biological effects of these compounds are largely influenced by the nature and position of substituents on the pyridazinone ring.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent anticancer and cytotoxic effects of pyridazin-3(2H)-one derivatives against a variety of human cancer cell lines. The mechanism of action for their anticancer activity is often attributed to the inhibition of key cellular targets involved in cancer progression.

One area of significant interest is the development of pyridazinone-based diarylurea derivatives as potential dual-acting antimicrobial and anticancer agents.[3][4] Some of these compounds have shown significant growth inhibition percentages against melanoma, non-small cell lung cancer, prostate cancer, and colon cancer cell lines.[4] For instance, certain derivatives exhibited potent activity with GI50 values ranging from 1.66 to 100 μM in a five-dose screening assay.[4]

Furthermore, some 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have been evaluated by the National Cancer Institute (NCI). One compound, in particular, demonstrated high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines with a GI50 value of less than 2 microM.[5] Pyridopyridazin-3(2H)-one derivatives have also shown moderate cytotoxic activity against human breast adenocarcinoma (MCF-7) cells.

Quantitative Data on Anticancer Activity of Pyridazinone Analogs

| Compound Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

| Pyridazinone-based diarylurea derivatives | Melanoma, NSCLC, Prostate, Colon | GI50 | 1.66 - 100 | [4] |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Leukemia (HL-60, SR), NSCLC (NCI-H522), Breast (BT-549) | GI50 | < 2 | [5] |

| Pyridazin-3(2H)-one with a quinoline moiety | Pancreatic Cancer (Panc-1, Paca-2) | IC50 | 2.9, 2.2 | [1] |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of many pyridazinone derivatives has been evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.

Methodology:

-

Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system are utilized.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

-

Cell Plating: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.

-

Compound Addition: The test compounds are added to the wells at various concentrations (typically a 5-log concentration range).

-

Incubation: The plates are incubated for a further 48 hours.

-

Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) protein assay. The optical density is read on an automated plate reader.

-

Data Analysis: The percentage growth is calculated at each drug concentration level. Dose-response curves are generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells at the start of the incubation).

Anti-inflammatory and Analgesic Activity

Certain 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Novel 2-alkyl-6-substituted pyridazin-3(2H)-ones have demonstrated potent COX-2 inhibitory activity. For example, compounds with a 2-propyl or 2-benzyl substitution have shown IC50 values in the sub-micromolar range for COX-2 inhibition.[6] Some of these compounds also exhibited significant analgesic efficacy and anti-inflammatory activity in animal models, with some being more potent than the standard drug diclofenac.[6]

Quantitative Data on Anti-inflammatory Activity of Pyridazinone Analogs

| Compound | Target | Activity Metric | Value (µM) | Reference |

| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | COX-2 | IC50 | 0.19 | [6] |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | COX-2 | IC50 | 0.11 | [6] |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | COX-2 | IC50 | 0.24 | [6] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Methodology:

-

Enzyme and Substrate: Purified human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.

-

Compound Incubation: The test compounds and a reference inhibitor (e.g., celecoxib) are pre-incubated with the COX-2 enzyme in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of COX-2 activity is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cardiovascular Activity

The pyridazin-3(2H)-one scaffold is a key component of several cardiovascular drugs and has been extensively studied for its vasodilatory effects.[1] These effects are mediated through various mechanisms, including phosphodiesterase (PDE) inhibition and antagonism of the renin-angiotensin-aldosterone system.[1]

Some pyridazinone derivatives have shown excellent vasodilating properties in both in vitro and in vivo assays. For instance, certain compounds have demonstrated significant inhibition of phenylephrine-induced contraction in isolated rat aorta.[1]

Quantitative Data on Vasodilator Activity of Pyridazinone Analogs

| Compound Class | Assay | Activity Metric | Value (µM) | Reference |

| Pyridazin-3(2H)-one-based acid | Rat thoracic aortic rings | EC50 | 0.339 | [1] |

| Pyridazin-3(2H)-one-based ester analog | Rat thoracic aortic rings | EC50 | 1.225 | [1] |

| 4-methoxyphenyl hydrazide derivative | Rat thoracic aortic rings | EC50 | 1.204 | [1] |

Signaling Pathway: Phosphodiesterase (PDE) Inhibition

Antimicrobial Activity

Derivatives of the pyridazinone scaffold have also been investigated for their antimicrobial properties. Some compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[3] For example, certain diarylurea derivatives based on a pyridazinone scaffold have shown potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, and significant antifungal activity against Candida albicans with an MIC of 16 μg/mL.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Methodology:

-

Bacterial/Fungal Strains: Standard strains of bacteria and fungi are used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Culture Preparation: The microorganisms are cultured in appropriate broth to a specific density.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of pyridazin-3(2H)-one derivatives is highly dependent on the substituents at various positions of the ring.

-

Position 2: The substituent at the 2-position significantly influences the compound's activity. For instance, in a series of PDE5 inhibitors, a benzyl group at the 2-position was associated with potent and selective activity.[1] In another study on anti-inflammatory agents, an acetamide side chain linked to the nitrogen at this position was found to enhance analgesic and anti-inflammatory actions.

-

Position 6: The nature of the substituent at the 6-position is also crucial. Aromatic or heterocyclic rings at this position have been shown to be important for various biological activities, including anticancer and anti-inflammatory effects.

Conclusion

The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. While specific data for this compound is not yet available, the extensive research on analogous compounds provides a strong foundation for predicting its potential pharmacological profile. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide summarizes the key findings for related compounds, offering valuable insights for researchers and drug development professionals working in this area.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Allyl-6-methylpyridazin-3(2H)-one Derivatives and Analogs for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-Allyl-6-methylpyridazin-3(2H)-one derivatives and related analogs. This class of compounds has garnered significant interest within the scientific community for its diverse pharmacological profile, particularly in the realms of anti-inflammatory and analgesic applications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Core Synthesis Strategies

The synthesis of 2,6-disubstituted pyridazin-3(2H)-one derivatives typically follows a multi-step reaction sequence. A general and adaptable synthetic route commences with the condensation of a suitable keto acid with a hydrazine derivative. For the specific synthesis of this compound, the process would likely involve the reaction of a γ-keto acid with allylhydrazine.

A representative synthetic scheme, based on established methodologies for analogous compounds, is outlined below. This one-pot, multi-step reaction involves the initial formation of the pyridazinone ring followed by N-alkylation.[1]

General Experimental Protocol for Synthesis

A solution of the starting para-substituted acetophenone and glyoxylic acid is prepared, followed by ring closure with hydrazine hydrate to yield the intermediate pyridazin-3-one. The subsequent N-alkylation of this intermediate is achieved by treatment with an appropriate alkyl halide, such as allyl bromide, in the presence of a base to yield the final 2-allyl-6-substituted-pyridazin-3(2H)-one derivative.[1] The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified using column chromatography or recrystallization. Structural confirmation is typically achieved through spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Derivatives of 2,6-disubstituted pyridazin-3(2H)-one have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[2][3] A significant body of research points towards the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, as a primary mechanism of action for the anti-inflammatory and analgesic properties of these compounds.[2][3][4]

The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), as COX-1 is involved in maintaining the integrity of the gastric mucosa.[3] Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have shown promising COX-2 inhibitory activity and selectivity.

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of these pyridazinone derivatives are primarily mediated through their interaction with the cyclooxygenase signaling pathway. By inhibiting COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

Caption: Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of pyridazinone derivatives.

Quantitative Biological Data

| Compound ID | R2 Substituent | R6 Substituent | IC50 (µM) for COX-2 | Reference |

| 5a | -CH2-Phthalamide | o-tolyloxy | 0.19 | [2] |

| 6a | -Propyl | o-tolyloxy | 0.11 | [2] |

| 16a | -Benzyl | 3,5-dimethyl-1H-pyrazol-1-yl | 0.24 | [2] |

*Phthalamide: 1H-isoindole-1,3(2H)-dione

Experimental Protocols for Biological Evaluation

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The capacity of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay is performed according to the manufacturer's instructions. The compounds are dissolved in a suitable solvent and pre-incubated with the respective enzyme (COX-1 or COX-2) at 37°C for a specified period. Arachidonic acid is then added to initiate the enzymatic reaction. The production of prostaglandins is quantified colorimetrically. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated from the concentration-response curves. Celecoxib or another known COX-2 inhibitor is typically used as a positive control.[2]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model

The in vivo anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats. Animals are divided into control, standard, and test groups. The test compounds and a standard drug (e.g., celecoxib) are administered orally or intraperitoneally at a specific dose. After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat. The paw volume is measured at various time intervals post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]

Workflow for Drug Discovery and Evaluation

The process of discovering and evaluating novel pyridazinone-based anti-inflammatory agents follows a structured workflow, from initial design and synthesis to comprehensive biological testing.

Caption: A typical workflow for the discovery and development of novel pyridazinone derivatives.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of new anti-inflammatory and analgesic drugs. Their efficacy appears to be rooted in the selective inhibition of the COX-2 enzyme, a well-validated target for anti-inflammatory therapies. The synthetic routes are well-established and allow for considerable structural diversity, enabling the optimization of potency and pharmacokinetic properties. Further research, including detailed structure-activity relationship (SAR) studies and comprehensive preclinical evaluation, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Allyl-6-methylpyridazin-3(2H)-one: A Technical Guide

For Immediate Release

This technical whitepaper provides a detailed spectroscopic analysis of 2-Allyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds, which are known for a wide range of biological activities. The introduction of an allyl group at the N-2 position and a methyl group at the C-6 position can significantly influence its physicochemical properties and biological interactions. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This document summarizes the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

Due to the limited availability of a complete, published experimental dataset for this compound, the following data tables represent a predicted spectroscopic profile. These predictions are derived from published data for closely related pyridazinone derivatives and N-allylated heterocyclic systems.[1][2][3][4][5][6][7]

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) Hz |

| ~7.00 | d | 1H | H-4 (pyridazinone ring) | J = 9.5 - 10.0 Hz |

| ~6.85 | d | 1H | H-5 (pyridazinone ring) | J = 9.5 - 10.0 Hz |

| ~5.90 - 6.05 | m | 1H | H-2' (allyl) | J = 17.0, 10.5, 5.5 Hz |

| ~5.25 | dd | 1H | H-3'a (allyl, trans) | J = 17.0, 1.5 Hz |

| ~5.15 | dd | 1H | H-3'b (allyl, cis) | J = 10.5, 1.5 Hz |

| ~4.50 | d | 2H | H-1' (allyl) | J = 5.5 Hz |

| ~2.30 | s | 3H | -CH₃ (at C-6) | - |

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.[1][7][8]

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~160.0 | C-3 (C=O) |

| ~145.0 | C-6 |

| ~135.0 | C-4 |

| ~132.0 | C-2' (allyl) |

| ~128.0 | C-5 |

| ~118.0 | C-3' (allyl) |

| ~52.0 | C-1' (allyl) |

| ~21.0 | -CH₃ (at C-6) |

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.[1][4][9]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (allyl) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1660-1680 | Strong | C=O stretch (lactam) |

| ~1640 | Medium | C=C stretch (allyl) |

| ~1590 | Medium | C=N stretch (ring) |

| ~990 and ~920 | Strong | =C-H bend (out-of-plane, allyl) |

Predicted data is based on spectral information for similar pyridazinone and other heterocyclic compounds.[2][5][6]

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M-H]⁺ |

| 122 | Moderate | [M-CO]⁺ |

| 109 | High | [M-C₃H₅]⁺ (loss of allyl group) |

| 81 | Moderate | [M-CO-C₃H₅]⁺ |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Predicted fragmentation pattern is based on typical fragmentation of N-allyl heterocycles and pyridazinone cores.[2][5][10]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically used.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predictive analysis of related chemical structures. The presented NMR, IR, and Mass Spectrometry data, along with standardized experimental protocols, serve as a valuable resource for the identification and characterization of this compound and its analogues in a research and development setting. The provided workflow diagram further clarifies the logical progression from synthesis to structural confirmation. It is recommended that this predicted data be confirmed with experimental results for the pure compound.

References

- 1. chem.uaic.ro [chem.uaic.ro]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Allyl alcohol(107-18-6) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Allyl-6-methylcyclohexanone | C10H16O | CID 12619395 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and synthesis of the pyridazinone derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, hereinafter referred to as FOMMP. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and drug design.

Introduction to Pyridazinone Derivatives

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. These heterocyclic compounds have been investigated for their potential as antiviral, antimicrobial, anti-inflammatory, and anticancer agents. The biological activity of pyridazinone derivatives is often closely linked to their three-dimensional structure and the nature of their substituents. A thorough understanding of their crystal structure is therefore crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Crystal Structure and Crystallographic Data of FOMMP

The molecular structure of FOMMP has been elucidated by single-crystal X-ray diffraction analysis. The compound crystallizes in a non-planar conformation. Key structural features include the fluorophenyl ring being inclined to the pyridazinone ring by approximately 87.0(2)°, while the methylbenzyl and pyridazinone rings are twisted with a dihedral angle of about 89.8(2)°[1]. The crystal packing is stabilized by intermolecular hydrogen bonds.

The crystallographic data for FOMMP are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for FOMMP [1]

| Parameter | Value |

| Empirical Formula | C₂₄H₂₁FN₂O₂ |

| Formula Weight | 392.43 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.9391(3) Å |

| b | 10.0898(2) Å |

| c | 13.1119(3) Å |

| α | 90° |

| β | 97.525(2)° |

| γ | 90° |

| Volume | 1957.92(7) ų |

| Z | 4 |

| Density (calculated) | 1.331 Mg/m³ |

| Absorption Coefficient | 0.733 mm⁻¹ |

| F(000) | 824 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 5.945 to 66.593° |

| Index ranges | -17 ≤ h ≤ 17, -11 ≤ k ≤ 11, -15 ≤ l ≤ 15 |

| Reflections collected | 14364 |

| Independent reflections | 3441 [R(int) = 0.0345] |

| Completeness to theta = 66.593° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.930 and 0.867 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3441 / 0 / 262 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0469, wR2 = 0.1156 |

| Largest diff. peak and hole | 0.199 and -0.207 e.Å⁻³ |

| CCDC No. | 1960994[1] |

Table 2: Selected Bond Lengths for FOMMP

| Bond | Length (Å) |

| C7–O1 | 1.210(7) |

| C9–O2 | 1.238(7) |

Table 3: Hydrogen Bond Geometry for FOMMP [1]

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| C10–H10···O2 | - | - | - | - |

| C13–H13B···F1 | - | - | - | - |

Note: Specific values for hydrogen bond distances and angles were not explicitly provided in the summary text of the search result, but their presence was noted.

Experimental Protocols

The synthesis of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) is a multi-step process. A general synthetic route is outlined below.

A mixture of the appropriate pyridazin-3(2H)-one precursor, 2-chloro-1-(4-fluorophenyl)ethan-1-one, and a base such as potassium carbonate in a solvent like acetone is refluxed[2]. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization, typically from ethanol, to yield the final product, FOMMP[2].

Single crystals of FOMMP suitable for X-ray diffraction are obtained from the recrystallization process. The crystal structure determination involves the following general steps:

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using Mo Kα radiation. The collected data are then processed, which includes cell refinement, data reduction, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Molecular Structure Visualization

The following diagram illustrates the chemical structure of FOMMP.

Conclusion

The detailed crystallographic data and experimental protocols provided in this guide for 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) offer valuable insights for researchers in the field of drug discovery. This information can be leveraged for computational studies, such as molecular docking, and for the design of novel pyridazinone derivatives with enhanced therapeutic potential. The structural data serves as a critical foundation for understanding the structure-activity relationships within this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Therapeutic Potential of the Pyridazin-3(2H)-one Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridazin-3(2H)-one core is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for cardiovascular diseases, cancer, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of pyridazin-3(2H)-one derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

The pyridazin-3(2H)-one scaffold has been identified as a privileged structure that can interact with multiple biological targets.[1] The diverse biological activities of its derivatives stem from the various substituents that can be introduced at different positions of the pyridazinone ring. The primary therapeutic areas and their corresponding molecular targets are summarized below.

Cardiovascular Diseases

Pyridazin-3(2H)-one derivatives have shown significant promise as agents for treating cardiovascular disorders, primarily through their vasodilatory effects.[1]

-

Phosphodiesterase (PDE) Inhibition: Certain pyridazin-3(2H)-ones act as inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, these compounds increase the intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation, vasodilation, and bronchodilation.[1]

-

Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: The RAAS is a critical regulator of blood pressure. Some pyridazinone derivatives have been investigated for their potential to antagonize components of this system, such as the angiotensin-converting enzyme (ACE), which would lead to a decrease in the production of the vasoconstrictor angiotensin II.[1]

Cancer

The pyridazin-3(2H)-one core is a key feature in a number of anticancer agents that target various aspects of cancer cell proliferation and survival.[1]

-

Tyrosine Kinase Inhibition:

-

B-Raf Inhibitors: B-Raf is a serine-threonine protein kinase that is a component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. Pyridazinone derivatives have been developed as B-Raf inhibitors.[1]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in B-cell receptor signaling and is a validated target in B-cell malignancies.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are a family of receptor tyrosine kinases that can be dysregulated in various cancers.

-

FER Tyrosine Kinase Inhibitors: FER is a non-receptor tyrosine kinase involved in cell adhesion and migration.[1]

-

-

Other Anticancer Mechanisms:

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division.[1]

-

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair mechanisms.[1]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis.[1]

-

Inflammation and Pain

Several pyridazin-3(2H)-one derivatives have demonstrated potent anti-inflammatory and analgesic properties.

-

Cyclooxygenase (COX) Inhibition: These compounds can act as inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[2] Inhibition of these enzymes is a well-established mechanism for reducing inflammation and pain.[2] Some derivatives have shown high selectivity for COX-2, which may be associated with a reduced risk of gastrointestinal side effects.[2][3]

Other Therapeutic Areas

The versatility of the pyridazin-3(2H)-one scaffold extends to other therapeutic areas:

-

Anticonvulsant Activity: Certain derivatives have been evaluated for their ability to protect against seizures in preclinical models.[4]

-

Antimicrobial and Antifungal Activity: Some pyridazinones have shown activity against various bacterial and fungal strains.[5][6]

-

Antidepressant Activity: There is evidence of antidepressant-like effects for some compounds with this core structure.[1]

-

Antitubercular Activity: The pyridazinone ring has been incorporated into molecules with activity against Mycobacterium tuberculosis.[1]

Quantitative Data

The following table summarizes the quantitative data for representative pyridazin-3(2H)-one derivatives from the literature.

| Compound Class/Derivative | Target | Assay | IC50/Activity | Reference |

| Pyridazinone Derivative 9 | Vasodilation | In vitro vasodilation assay | 0.051 μM | [1] |

| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) | COX-2 | In vitro COX-2 inhibition | 0.19 μM | [2] |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | COX-2 | In vitro COX-2 inhibition | 0.11 μM | [2] |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | COX-2 | In vitro COX-2 inhibition | 0.24 μM | [2] |

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | COX-2 | In vivo anti-inflammatory | 65% inhibition of edema | [2] |

| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | COX-2 | In vivo anti-inflammatory | 60% inhibition of edema | [2] |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | COX-2 | In vivo anti-inflammatory | 62% inhibition of edema | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of pyridazin-3(2H)-one derivatives.

Synthesis of Pyridazin-3(2H)-one Derivatives

A general method for the synthesis of the pyridazin-3(2H)-one core involves the reaction of a γ-keto acid with a hydrazine derivative.[5][7]

-

Example: Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

-

Methodology:

-

The assay is typically performed using a colorimetric or fluorometric method.

-

Purified COX-1 and COX-2 enzymes are incubated with the test compounds at various concentrations.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin G2 (PGG2) is measured, which is then converted to a detectable product.

-

The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Objective: To evaluate the anti-inflammatory effect of the compounds in an animal model.

-

Methodology:

-

A pre-dose of the test compound is administered orally or intraperitoneally to rodents (e.g., rats or mice).

-

After a specific time, carrageenan (an inflammatory agent) is injected into the sub-plantar region of the animal's hind paw.

-

The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[2]

-

In Vivo Analgesic Activity (Writhing Test)

-

Objective: To assess the peripheral analgesic activity of the compounds.

-

Methodology:

-

The test compound is administered to mice.

-

After a certain period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.

-

The number of writhes (a characteristic stretching behavior) is counted for a specific duration.

-

The percentage of protection or reduction in the number of writhes is calculated compared to a control group.

-

Anticonvulsant Activity Evaluation

-

Objective: To screen compounds for their potential to prevent seizures.

-

Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.[4]

-

-

Methodology:

-

The test compound is administered to mice.

-

After a defined period, seizures are induced by either electrical stimulation (MES) or a chemical convulsant (scPTZ).

-

The ability of the compound to prevent or delay the onset of seizures is observed and compared to a control group.[4]

-

Antimicrobial Activity Assay (Disk Diffusion Method)

-

Objective: To determine the antimicrobial spectrum of the synthesized compounds.

-

Methodology:

-

Agar plates are inoculated with a specific bacterial or fungal strain.

-

Sterile paper discs impregnated with the test compounds are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyridazin-3(2H)-one derivatives and a general workflow for their synthesis and evaluation.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarpublication.com [sarpublication.com]

- 4. latamjpharm.org [latamjpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Allyl-6-methylpyridazin-3(2H)-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-Allyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. While direct historical accounts of this specific molecule are not prominent in the literature, its scientific journey is intrinsically linked to the broader exploration of the pyridazinone scaffold, a core structure in numerous biologically active agents. This document outlines the probable synthetic pathways, rooted in established chemical principles, and explores the potential biological significance of this compound by examining structure-activity relationships of analogous compounds. The information presented herein is synthesized from the extensive body of research on pyridazinone derivatives, providing a foundational understanding for researchers and drug development professionals interested in this chemical class.

Introduction: The Pyridazinone Scaffold

The pyridazin-3(2H)-one ring system is a crucial pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown a wide spectrum of pharmacological properties, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The inherent chemical features of the pyridazinone ring, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive template for the design of novel therapeutic agents.

Probable Discovery and Synthesis

Synthesis of the 6-methylpyridazin-3(2H)-one Intermediate

The foundational step is the synthesis of the 6-methyl-substituted pyridazinone ring. A common and efficient method for constructing this heterocyclic system is through the cyclization of a γ-keto acid with a hydrazine derivative.[2][3]

Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

A widely accepted method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the reaction of a corresponding γ-keto acid with hydrazine hydrate. For the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one, levulinic acid (4-oxopentanoic acid) would be the appropriate starting material.

-

Reaction: Levulinic acid is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.

-

Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone ring.

-

Work-up: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization.

The resulting 6-methyl-4,5-dihydropyridazin-3(2H)-one is a known and commercially available compound.[4][5] For the synthesis of the unsaturated 6-methylpyridazin-3(2H)-one, a subsequent dehydrogenation step would be necessary.

N-Alkylation to Yield this compound

The final step to obtain the target compound is the introduction of the allyl group at the N2 position of the pyridazinone ring. This is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol: N-Alkylation of 6-methylpyridazin-3(2H)-one

-

Reaction: 6-methylpyridazin-3(2H)-one is treated with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.[6][7]

-

Base: Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed.

-

Mechanism: The base deprotonates the nitrogen at the 2-position of the pyridazinone ring, creating a nucleophilic anion that subsequently attacks the allyl halide, displacing the halide and forming the N-allyl bond.

-

Work-up: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is commonly performed using column chromatography.

The logical flow for the synthesis is depicted in the following workflow diagram.

Historical Context and Structure-Activity Relationship (SAR)

The history of this compound is best understood within the broader context of pyridazinone chemistry. Research into this class of compounds has been ongoing for decades, driven by the diverse biological activities exhibited by its derivatives.

The substitution at the 2- and 6-positions of the pyridazinone ring plays a critical role in determining the pharmacological profile of the molecule.

-

Substitution at the 6-position: The nature of the substituent at the 6-position significantly influences the type and potency of biological activity. Small alkyl groups, such as the methyl group in the target compound, are common in pyridazinones with a range of activities.

-

Substitution at the 2-position: The group attached to the nitrogen at the 2-position is crucial for modulating the compound's properties, including its potency, selectivity, and pharmacokinetic profile. The introduction of an allyl group, a small and relatively simple unsaturated alkyl chain, can impact the molecule's interaction with biological targets. Structure-activity relationship studies of various 2-alkyl substituted pyridazinones have shown that the nature of this alkyl group can fine-tune the biological response.[8]

Based on the known activities of structurally related pyridazinones, it is plausible that this compound could exhibit one or more of the following biological effects:

-

Cardiovascular Effects: Pyridazinone derivatives are well-known for their cardiovascular properties, including vasodilation and inotropic effects.[1]

-

Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.

-

Central Nervous System (CNS) Activity: Various pyridazinones have demonstrated anticonvulsant, antidepressant, and other CNS-related activities.

The logical relationship between the core pyridazinone structure and its potential biological activities based on substitution patterns is illustrated in the following diagram.

Quantitative Data

As specific experimental data for this compound is not available in the reviewed literature, a table of quantitative data cannot be provided. However, for researchers investigating this compound, the following table structure is recommended for summarizing key physicochemical and biological data once obtained.

| Property | Value | Method | Reference |

| Physicochemical Properties | |||

| Molecular Formula | C₈H₁₀N₂O | Calculated | - |

| Molecular Weight | 150.18 g/mol | Calculated | - |

| Melting Point (°C) | DSC/MPA | ||

| Solubility | Various Solvents | ||

| logP | Calculated/Experimental | ||

| Biological Activity | |||

| IC₅₀ / EC₅₀ (Target 1) | Assay 1 | ||

| IC₅₀ / EC₅₀ (Target 2) | Assay 2 | ||

| In vivo Efficacy (Model 1) | Animal Model 1 |

Conclusion

The discovery and history of this compound are not documented as a standalone event but are deeply embedded in the rich and extensive research history of the pyridazinone scaffold. The synthetic pathway to this compound can be confidently predicted based on established chemical reactions, primarily the cyclization of a γ-keto acid followed by N-alkylation. While its specific biological profile remains to be elucidated, structure-activity relationship studies of analogous compounds suggest a range of potential therapeutic applications. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development. Further investigation into this and similar pyridazinone derivatives is warranted to explore their full therapeutic potential.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methyl-4,5-dihydropyridazin-3(2H)-one [oakwoodchemical.com]

- 5. 6-Methyl-4,5-dihydropyridazin-3(2H)-one [acrospharmatech.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyridazin-3(2H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The pyridazinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

The title compound, 2-Allyl-6-methylpyridazin-3(2H)-one, belongs to this versatile family. The introduction of a methyl group at the C6 position and an allyl group at the N2 position can significantly influence the compound's physicochemical properties and biological activity. The allyl group, in particular, can serve as a handle for further chemical modifications or may be involved in specific binding interactions with target proteins.

Derivatives of the pyridazinone core have demonstrated a broad spectrum of biological effects, including:

-

Cardiovascular Properties: Many pyridazinone derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and vasorelaxant activities.[1]

-

Anti-inflammatory and Analgesic Effects: The scaffold is a key component in molecules designed as inhibitors of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory and analgesic drugs.

-

Anticancer Activity: Certain substituted pyridazinones have shown potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1]

-

Antimicrobial and Antifungal Properties: The pyridazinone nucleus has been incorporated into compounds exhibiting activity against various bacterial and fungal strains.

-

Agrochemical Applications: Beyond pharmaceuticals, some pyridazinone derivatives have been developed as herbicides and insecticides.

The synthesis of this compound provides a valuable intermediate for the exploration of new chemical entities with potential therapeutic applications in the aforementioned areas. The following protocols detail a reliable synthetic route to this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Starting Materials | Reaction Type | Solvent | Reaction Time | Temp. (°C) | Yield (%) | M.P. (°C) | Molecular Formula | MW ( g/mol ) |

| 6-Methylpyridazin-3(2H)-one | Levulinic acid, Hydrazine hydrate | Cyclocondensation | Ethanol | 4 h | Reflux | ~85-95 | 148-150 | C₅H₆N₂O | 110.12[2] |

| This compound | 6-Methylpyridazin-3(2H)-one, Allyl bromide | N-Alkylation | Acetonitrile | 12 h | Reflux | ~70-80 | N/A (Oil) | C₈H₁₀N₂O | 150.18 |

Note: The yield and melting point for the final product are estimated based on similar reactions reported in the literature.

Experimental Protocols

The synthesis of this compound is a two-step process, beginning with the formation of the pyridazinone core, followed by N-alkylation.

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This protocol is adapted from the general synthesis of 6-substituted pyridazinones from γ-keto acids.[3][4][5]

Materials:

-

Levulinic acid (4-oxopentanoic acid)

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Ice-water bath

-

Standard glassware for reflux and filtration

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum to yield a crystalline solid.

Characterization Data for 6-Methylpyridazin-3(2H)-one:

-

Yield: Typically 85-95%

-

Melting Point: 148-150 °C

-

1H NMR (DMSO-d6, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).

-

13C NMR (DMSO-d6, 101 MHz): δ 160.5 (C=O), 145.0 (C6), 132.0 (C4), 128.5 (C5), 20.8 (CH₃).

-

Mass Spectrum (EI): m/z 110 (M+).[2]

Step 2: Synthesis of this compound

This protocol for N-alkylation is based on standard procedures for similar heterocyclic systems.[6][7]

Materials:

-

6-Methylpyridazin-3(2H)-one

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Standard glassware for reflux and extraction

Procedure:

-

To a 100 mL round-bottom flask, add 6-methylpyridazin-3(2H)-one (5.5 g, 0.05 mol) and anhydrous acetonitrile (50 mL).

-

Add anhydrous potassium carbonate (10.35 g, 0.075 mol) to the suspension.

-

Stir the mixture at room temperature for 15 minutes, then add allyl bromide (7.26 g, 0.06 mol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as an oil.

Predicted Characterization Data for this compound:

-

Yield: Estimated 70-80%

-

1H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J=9.6 Hz, 1H), 6.85 (d, J=9.6 Hz, 1H), 5.95 (m, 1H, -CH=CH₂), 5.30 (m, 2H, -CH=CH₂), 4.70 (d, J=5.6 Hz, 2H, N-CH₂-), 2.30 (s, 3H, CH₃).

-

13C NMR (CDCl₃, 101 MHz): δ 161.0 (C=O), 145.5 (C6), 132.5 (C4), 131.0 (-CH=CH₂), 129.0 (C5), 118.0 (-CH=CH₂), 52.0 (N-CH₂-), 21.0 (CH₃).

-

Mass Spectrum (EI): m/z 150 (M+).

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Potential biological targets of pyridazinone derivatives.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

- 4. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Allyl-6-methylpyridazin-3(2H)-one in Cell Culture